molecular formula C21H15NS B288867 4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole

4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole

Cat. No. B288867
M. Wt: 313.4 g/mol
InChI Key: QVFZUGXSAKTTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole is a compound that has gained significant attention in the scientific community due to its potential applications in the field of organic electronics. This compound belongs to the family of thiazole-based materials that have been extensively studied for their optoelectronic properties.

Mechanism of Action

The mechanism of action of 4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole in organic electronics is based on its ability to transport charges. The compound has a planar structure that allows for efficient overlap of the π-orbitals, leading to high charge carrier mobility. The presence of the biphenyl group enhances the intermolecular interactions, leading to improved charge transport properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole. However, it has been reported to be non-toxic and biocompatible, making it a promising candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole in lab experiments include its excellent charge transport properties, high stability, and ease of synthesis. However, the limitations include its relatively high cost and limited solubility in common organic solvents.

Future Directions

The future directions for research on 4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole include the development of new synthetic methods to improve the yield and purity of the product. The compound's potential applications in organic electronics and biomedical applications also warrant further investigation. Additionally, the development of new thiazole-based materials with improved properties is an area of active research.

Synthesis Methods

The synthesis of 4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 4-bromo-1-biphenyl in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. Several modifications have been reported to improve the yield and purity of the product.

Scientific Research Applications

4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole has been extensively studied for its potential applications in organic electronics. It has been reported to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound has also been studied for its potential application in organic light-emitting diodes (OLEDs) and organic lasers.

properties

Product Name

4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole

Molecular Formula

C21H15NS

Molecular Weight

313.4 g/mol

IUPAC Name

2-phenyl-4-(4-phenylphenyl)-1,3-thiazole

InChI

InChI=1S/C21H15NS/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-23-21(22-20)19-9-5-2-6-10-19/h1-15H

InChI Key

QVFZUGXSAKTTCU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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